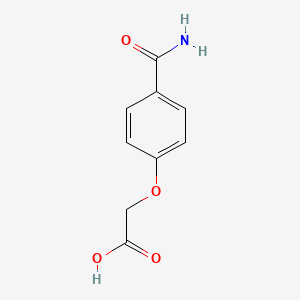

2-(4-carbamoylphenoxy)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-9(13)6-1-3-7(4-2-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKPHJNVITWAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393507 | |

| Record name | 2-(4-carbamoylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29936-86-5 | |

| Record name | 2-(4-carbamoylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-carbamoylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(4-carbamoylphenoxy)acetic acid" fundamental properties

An In-depth Technical Guide to 2-(4-carbamoylphenoxy)acetic acid

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound (CAS No. 29936-86-5). As a member of the phenoxyacetic acid class, this compound is situated within a family of molecules known for a wide spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, offering detailed protocols and critical scientific insights to facilitate further investigation and application of this promising molecule.

Core Physicochemical & Structural Properties

This compound is a bifunctional organic molecule featuring a carboxylic acid moiety linked via an ether bond to a benzamide structure. This unique combination of functional groups suggests potential for hydrogen bonding, metal coordination, and diverse chemical reactivity.

Identity and Key Identifiers

| Property | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 29936-86-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| SMILES | O=C(O)COC1=CC=C(C(N)=O)C=C1 | [1] |

| InChIKey | FUKPHJNVITWAOX-UHFFFAOYSA-N | [2] |

Predicted and Comparative Physicochemical Data

Direct experimental data for this compound is not extensively published. The following table includes predicted values for the target compound and experimental data for structurally related phenoxyacetic acids to provide a scientifically grounded estimation of its properties.

| Property | This compound | 2-Chlorophenoxyacetic acid | 4-Chlorophenoxyacetic acid | 2,4-Dichlorophenoxyacetic acid |

| Melting Point (°C) | Not Reported | 148.5 | 156.5 | 138 |

| Water Solubility (mg/L at 25°C) | Not Reported | 1,280 | 957 | Not Reported |

| pKa | Not Reported | 3.05 | 3.56 | 2.64 |

| LogP | 0.6 (Predicted) | 1.86 | 2.25 | 2.81 |

| Source | [2] | [3] | [4] | [5] |

Senior Scientist's Note: The presence of the polar carbamoyl and carboxylic acid groups suggests that this compound is likely to be a crystalline solid with moderate solubility in polar organic solvents and limited solubility in water, particularly at acidic pH. Its pKa is expected to be in the range of 3-4, typical for a phenoxyacetic acid.

Synthesis and Characterization

Proposed Synthetic Pathway

// Reactants Start1 [label="4-Cyanophenol"]; Start2 [label="Ethyl Bromoacetate"]; Intermediate [label="Ethyl 4-cyanophenoxyacetate"]; Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Steps Step1 [label="Step 1: Williamson Ether Synthesis\nK₂CO₃, Acetone, Reflux", shape=plaintext]; Step2 [label="Step 2: Acid Hydrolysis\nConc. H₂SO₄, H₂O, Heat", shape=plaintext];

// Workflow Start1 -> Step1; Start2 -> Step1; Step1 -> Intermediate [label="Etherification"]; Intermediate -> Step2 [label="Nitrile & Ester\nHydrolysis"]; Step2 -> Target; } dot Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Cyanophenoxyacetic acid (Intermediate)

-

Rationale: This step employs the classical Williamson ether synthesis, a reliable method for forming aryl ethers. 4-Cyanophenol is deprotonated by a weak base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetone.

-

Stir the suspension and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to yield crude ethyl 4-cyanophenoxyacetate.

-

To the crude ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.[6]

-

A white precipitate of 4-cyanophenoxyacetic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Step 2: Hydrolysis to this compound (Target Compound)

-

Rationale: The conversion of the nitrile functional group to a primary amide (carbamoyl group) can be achieved through controlled acid-catalyzed hydrolysis. Concentrated sulfuric acid is often effective for this transformation, as it can hydrolyze the nitrile without forcing the reaction all the way to the carboxylic acid.

-

Procedure:

-

Carefully add 4-cyanophenoxyacetic acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Allow the mixture to stir at room temperature for a set period (e.g., 24 hours), or gently heat to facilitate the reaction. The reaction conditions (temperature and time) must be carefully optimized to favor amide formation over complete hydrolysis to the dicarboxylic acid.

-

Slowly and carefully pour the reaction mixture onto crushed ice.

-

A precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary for purification.

-

Analytical Characterization Workflow

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Expected ¹H NMR Data: Signals corresponding to the aromatic protons (likely two doublets), a singlet for the methylene (-OCH₂-) protons, and exchangeable peaks for the amide (-CONH₂) and carboxylic acid (-COOH) protons.

-

Expected FT-IR Data: Characteristic absorption bands for the N-H stretches of the amide (around 3100-3500 cm⁻¹), two C=O stretches for the amide and carboxylic acid (around 1650-1750 cm⁻¹), a broad O-H stretch for the carboxylic acid, and C-O ether stretches.[7]

-

Expected Mass Spectrometry Data: The molecular ion peak should correspond to the calculated molecular weight. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. Predicted m/z for the [M-H]⁻ adduct is 194.0459.[2]

Biological Activity and Potential Applications

While direct biological studies on this compound are not prominent in the current literature, the phenoxyacetic acid scaffold is a well-known pharmacophore and bioactive structure. This provides a strong rationale for investigating the biological profile of this specific derivative.

Potential as an Anti-inflammatory Agent

Many phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[8][9] The COX-2 enzyme is a key target in inflammation, and its selective inhibition can reduce pain and swelling with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. The structure of this compound, with its substituted aromatic ring, fits the general pharmacophoric model for COX-2 inhibitors.

Antimicrobial and Herbicidal Potential

The parent structure, phenoxyacetic acid, and its chlorinated derivatives (like 2,4-D) are widely used as herbicides.[10][11] They function as synthetic auxins, causing uncontrolled growth in broadleaf plants. Furthermore, various substituted phenoxyacetic acid derivatives have demonstrated antibacterial and antifungal activities. The specific substitution pattern in this compound may confer novel antimicrobial properties.

Role in Drug Discovery and Materials Science

The bifunctional nature of this molecule makes it an attractive building block in drug discovery and materials science. The carboxylic acid can be used for amide coupling or esterification, while the benzamide moiety offers sites for further functionalization or hydrogen bonding interactions. It could be used as a linker in the development of proteolysis-targeting chimeras (PROTACs) or as a monomer in the synthesis of novel polymers.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the GHS classifications for closely related compounds such as 2-[4-(carbamoylmethyl)phenoxy]acetic acid, a prudent approach to handling is required.[12]

-

Hazard Classification (Inferred):

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Lab coat and appropriate body protection.

-

-

Handling and Storage:

Conclusion

This compound is a compound of significant interest due to its place within the versatile phenoxyacetic acid family. While specific experimental data on its properties and biological activity are limited, this guide provides a robust framework for its synthesis, characterization, and safe handling. The potential applications in medicinal chemistry, particularly as an anti-inflammatory agent, and as a versatile building block, warrant further investigation. The protocols and data presented herein are designed to empower researchers to explore the full potential of this intriguing molecule.

References

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research (JETIR), 11(3). Available at: [Link]

-

PubChem. (n.d.). 2-(4-Benzoylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Li, Y., et al. (2015). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o378. Available at: [Link]

-

PubChem. (n.d.). 2-[4-(Carbamoylmethyl)phenoxy]acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (2025). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from: [Link]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. Available at: [Link]

-

Duchnowicz, P., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8539. Available at: [Link]

-

ResearchGate. (2019). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from: [Link]

-

PubMed. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Retrieved from: [Link]

-

ResearchGate. (n.d.). The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Retrieved from: [Link]

-

Matyja, K., et al. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(28), 34695-34710. Available at: [Link]

-

Exposome-Explorer. (n.d.). Acetic acid (2:0) (Compound). Retrieved from: [Link]

-

Mokale, S. N., et al. (2010). Synthesis and hypolipidemic activity of novel 2-(4-(2-substituted aminothiazole-4-yl) phenoxy) acetic acid derivatives. European Journal of Medicinal Chemistry, 45(7), 3096-3100. Available at: [Link]

-

Cenmed. (n.d.). 2-(4-Phenoxyphenoxy)acetic acid. Retrieved from: [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. (n.d.). 2-(2-Carbamoylpyridin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO4). Retrieved from: [Link]

Sources

- 1. 29936-86-5|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 4. aablocks.com [aablocks.com]

- 5. Acetic acid [webbook.nist.gov]

- 6. 2-[4-(Carboxymethyl)phenoxy]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-[4-(Carbamoylmethyl)phenoxy]acetic acid | C10H11NO4 | CID 17608055 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(4-carbamoylphenoxy)acetic acid" synthesis pathway exploration

An In-depth Technical Guide to the Synthesis of 2-(4-carbamoylphenoxy)acetic acid

Introduction

This compound is a bifunctional organic molecule featuring a phenoxyacetic acid core substituted with a carbamoyl (carboxamide) group. This structure is of significant interest to researchers in medicinal chemistry and drug development. The phenoxyacetic acid scaffold is a known pharmacophore present in various compounds, including fibrate drugs and herbicides. The addition of the carbamoyl group introduces a key hydrogen bonding motif, enhancing the molecule's potential for specific interactions with biological targets. This guide provides a comprehensive exploration of the primary synthesis pathway for this compound, grounded in established chemical principles and supported by detailed, field-proven protocols. The focus is on the causality behind experimental choices to empower researchers with a deep, practical understanding of the synthesis process.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing phenoxyacetic acids is the Williamson ether synthesis.[1][2] This robust and versatile reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In the context of this compound, this translates to the reaction between the phenoxide of 4-hydroxybenzamide and a haloacetic acid derivative.[1][3][4]

Reaction Mechanism and Rationale

The synthesis proceeds via a classical SN2 mechanism, which can be broken down into two primary stages:

-

Deprotonation of the Phenol: The phenolic hydroxyl group of 4-hydroxybenzamide is weakly acidic. To transform it into a potent nucleophile, a base is required to deprotonate it, forming a sodium or potassium phenoxide salt. The resulting negative charge on the oxygen atom is delocalized into the aromatic ring, stabilizing the phenoxide intermediate. Strong bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are typically used for this purpose.

-

Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of a haloacetic acid, such as chloroacetic acid or its corresponding ester. This attack displaces the halide leaving group (e.g., Cl⁻), forming the crucial ether linkage.[1]

-

Acidification/Hydrolysis: If a haloacetate ester is used, a subsequent hydrolysis step (typically under basic or acidic conditions) is required to convert the ester to the desired carboxylic acid. In either case, the final step involves acidifying the reaction mixture. This protonates the carboxylate salt, causing the final product, this compound, to precipitate out of the aqueous solution due to its lower solubility.

The overall transformation is a reliable method for constructing the C-O-C ether bond central to the target molecule.

Synthesis Workflow Diagram

The logical flow of the Williamson ether synthesis for this target molecule is depicted below.

Caption: Williamson Ether Synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol provides a robust, self-validating methodology for the synthesis. The quantities can be scaled as needed, with appropriate adjustments to equipment and reagent volumes. This procedure is adapted from established methods for analogous phenoxyacetic acid syntheses.[5][6][7]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) |

| 4-Hydroxybenzamide | 619-57-8 | C₇H₇NO₂ | 137.14 |

| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | 94.50 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Step-by-Step Procedure

-

Formation of the Phenoxide:

-

In the 250 mL three-neck flask, dissolve 8.0 g (0.20 mol) of sodium hydroxide in 100 mL of deionized water. Stir until the pellets are fully dissolved. Causality: This creates the basic solution necessary to deprotonate the phenol.

-

To this solution, add 13.7 g (0.10 mol) of 4-hydroxybenzamide. Stir the mixture. It may not dissolve completely, forming a slurry.

-

-

Preparation of the Alkylating Agent:

-

In a separate beaker, carefully dissolve 9.45 g (0.10 mol) of chloroacetic acid in 20 mL of deionized water. Note: Chloroacetic acid is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a fume hood.

-

-

The Williamson Reaction:

-

Gently heat the 4-hydroxybenzamide slurry to approximately 60°C.

-

Add the chloroacetic acid solution dropwise to the heated slurry over 30 minutes using the dropping funnel.

-

After the addition is complete, fit the flask with the reflux condenser and heat the mixture to a gentle reflux (approximately 100-105°C).[5]

-

Maintain the reflux with stirring for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7] Causality: Heating increases the kinetic energy of the molecules, ensuring a sufficient reaction rate for the SN2 substitution to go to completion.

-

-

Work-up and Product Isolation:

-

After the reflux period, remove the heating mantle and allow the solution to cool to room temperature.

-

Once cooled, place the flask in an ice bath to chill the solution to below 10°C.

-

Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH. Continue adding acid until the solution is strongly acidic (pH 1-2). Causality: Acidification protonates the sodium 2-(4-carbamoylphenoxy)acetate, converting it to the less soluble free acid, which causes it to precipitate from the solution.

-

A white or off-white solid will precipitate. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2x 50 mL) to remove inorganic salts and unreacted starting materials.

-

For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.[5]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60-70°C to a constant weight.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Melting Point: A sharp, defined melting point is a primary indicator of purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals:

-

Aromatic protons (two doublets, AA'BB' system).

-

A singlet for the methylene (-O-CH₂-) protons.

-

A broad singlet for the carboxylic acid (-COOH) proton.

-

Two broad singlets for the amide (-CONH₂) protons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands should be observed:

-

A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

-

N-H stretching from the primary amide (~3400 and ~3200 cm⁻¹).

-

Two distinct C=O stretches: one for the carboxylic acid (~1700-1730 cm⁻¹) and one for the amide (~1650-1680 cm⁻¹).

-

C-O-C ether stretching (~1250 cm⁻¹).

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (195.17 g/mol ) and fragmentation patterns consistent with the structure.

Safety Considerations

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with gloves and eye protection.

-

Chloroacetic Acid: Highly toxic and corrosive. Harmful if swallowed, inhaled, or in contact with skin. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.[8]

-

Hydrochloric Acid: Corrosive. Causes severe burns and respiratory irritation. Handle in a fume hood.

-

The reaction should be conducted in a well-ventilated area, and standard laboratory safety protocols must be followed.

Conclusion

The synthesis of this compound is reliably achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry. By starting with 4-hydroxybenzamide and chloroacetic acid under basic conditions, the target molecule can be produced in good yield. The causality-driven protocol outlined in this guide, from the essential deprotonation of the phenol to the final purification by recrystallization, provides researchers with a robust framework for obtaining this valuable chemical building block. Proper characterization is paramount to verify the structural integrity and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

Organic Syntheses Procedure. coumarone. Organic Syntheses. Available at: [Link]

-

MDPI. (2022-01-13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available at: [Link]

- Google Patents. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

MDPI. (2024-03-15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available at: [Link]

-

PubChem. 2-(4-Benzoylphenoxy)acetic acid. National Institutes of Health. Available at: [Link]

-

PubMed. (2021-05-13). Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Available at: [Link]

-

PubChem. 2-[4-(Carbamoylmethyl)phenoxy]acetic acid. National Institutes of Health. Available at: [Link]

-

United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available at: [Link]

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Available at: [Link]

-

ResearchGate. (2020-03-16). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available at: [Link]

-

PrepChem.com. Synthesis of A. 2-[(4-Phenylbenzoyl)amino]acetic acid. Available at: [Link]

-

MDPI. (2025-11-12). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Available at: [Link]

- Google Patents. Process for the preparation of 2,4-dichlorophenoxyacetic acid.

-

ResearchGate. (2019-12-25). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Available at: [Link]

-

PubMed Central (PMC). (2014-06-13). Auxin Biosynthesis. National Institutes of Health. Available at: [Link]

-

YouTube. (2018-08-29). Williamson Ether Synthesis. Available at: [Link]

-

MDPI. Acetic Acid as an Indirect Sink of CO 2 for the Synthesis of Polyhydroxyalkanoates (PHA): Comparison with PHA Production Processes Directly Using CO 2 as Feedstock. Available at: [Link]

- Google Patents. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.

-

ResearchGate. (2023-04-08). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

-

Chemistry LibreTexts. (2019-09-03). 14.3: The Williamson Ether Synthesis. Available at: [Link]

-

PubChem. 4-Hydroxybenzamide. National Institutes of Health. Available at: [Link]

-

Canadian Center of Science and Education. (2023-04-10). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

-

Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

- Google Patents. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.

- Google Patents. US5662780A - Process for purifying acetic acid.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development [mdpi.com]

- 8. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(4-carbamoylphenoxy)acetic acid" CAS number lookup and data

An In-depth Technical Guide to 2-(4-carbamoylphenoxy)acetic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. This guide, intended for researchers, scientists, and pharmaceutical professionals, details the compound's core physicochemical properties, outlines a robust synthetic pathway, explores its applications as a versatile scaffold in drug design, and provides standardized methodologies for its analysis. By grounding all claims in authoritative sources and explaining the rationale behind experimental procedures, this whitepaper serves as an essential resource for leveraging this compound in research and development settings.

Compound Identification and Physicochemical Properties

This compound is a phenoxyacetic acid derivative characterized by a carbamoyl group at the para position of the phenyl ring. This specific substitution pattern imparts unique chemical properties that make it a valuable building block in the synthesis of more complex, biologically active molecules.

1.1 Core Identifiers

The primary identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

-

Chemical Name: this compound

-

Molecular Formula: C₉H₉NO₄[3]

-

IUPAC Name: this compound

-

Synonyms: (4-Carbamoylphenoxy)acetic Acid[2]

1.2 Physicochemical Data Summary

The structural and physical properties of a compound are foundational to its application in experimental settings. The key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [4] |

| Monoisotopic Mass | 195.05316 Da | [3] |

| Physical Appearance | White to off-white solid/powder | General chemical knowledge |

| Melting Point | 222 °C (for ortho isomer) | [4] |

| XlogP (predicted) | 0.6 | [3] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

Note: The melting point for the ortho isomer, (2-carbamoylphenoxy)acetic acid, is provided as a reference; the value for the para isomer may vary.

Synthesis and Mechanism

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach offers high yields and proceeds through a clear, predictable mechanism.

2.1 Synthetic Protocol

This two-step protocol involves the initial formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This strategy is preferred because the direct alkylation of the phenol with chloroacetic acid under basic conditions can lead to side reactions. Using an ester like ethyl bromoacetate protects the carboxylic acid moiety during the ether formation step.

Step 1: Synthesis of Ethyl 2-(4-carbamoylphenoxy)acetate (Intermediate)

-

To a solution of 4-hydroxybenzamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 2 equivalents). The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add ethyl bromoacetate (1 equivalent) dropwise to the reaction mixture.

-

Stir the resulting mixture for 12 hours at room temperature.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 2-(4-carbamoylphenoxy)acetate from the previous step in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 12 hours to facilitate the saponification of the ester to the corresponding carboxylate salt.[6]

-

After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of 2-3 using a strong acid like concentrated hydrochloric acid (HCl).[7] This protonates the carboxylate, causing the final product to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the resulting white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.

2.2 Synthesis Workflow Diagram

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a molecular scaffold. Its structure contains three key features for medicinal chemistry optimization: a carboxylic acid group (a common pharmacophore for interacting with basic residues in protein active sites), a stable ether linkage, and a carbamoyl-substituted phenyl ring that can be further modified or used for specific hydrogen bonding interactions.

3.1 Scaffold for Protein-Protein Interaction (PPI) Inhibitors

Hyperactive signaling pathways are a hallmark of many cancers. The Wnt/β-catenin pathway, when dysregulated, is heavily implicated in cancer progression. A key interaction in this pathway is between β-catenin and B-cell lymphoma 9 (BCL9). Disrupting this protein-protein interaction (PPI) is a promising therapeutic strategy. Research has shown that derivatives of a similar scaffold, 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid, are effective inhibitors of the β-catenin/BCL9 interaction.[8] The 2-(phenoxy)acetic acid core is essential for activity, positioning other functional groups to effectively block the binding interface. This demonstrates the potential of this compound to serve as a foundational structure for developing novel PPI inhibitors targeting oncogenic pathways.[8]

3.2 Intermediate for Selective COX-2 Inhibitors

Phenoxyacetic acid derivatives have been successfully developed as selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone of anti-inflammatory therapy.[6] The general structure allows for the precise spatial arrangement of functionalities that can selectively bind to the active site of the COX-2 enzyme over the closely related COX-1, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs. The carboxylic acid moiety typically interacts with key arginine and histidine residues in the enzyme's active site.[6] this compound serves as an excellent starting material for creating libraries of potential COX-2 inhibitors by modifying the carbamoyl group or adding substituents to the phenyl ring.

3.3 Role as a Versatile Chemical Building Block

Beyond specific targets, the compound is a valuable intermediate for creating a wide range of specialty chemicals and pharmaceutical agents.[9] The carboxylic acid and amide functionalities can be readily converted into other chemical groups, allowing chemists to build complex molecules with tailored properties for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[9]

3.4 Drug Development Logic Diagram

Analytical Methodologies

Accurate and precise quantification of this compound is essential for quality control in synthesis and for pharmacokinetic studies. Given its polar nature and carboxylic acid group, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the method of choice.

4.1 Recommended Analytical Technique: LC-MS/MS

Ion-exchange chromatography or reversed-phase chromatography with an appropriate mobile phase can achieve effective separation. Mass spectrometry provides the high sensitivity and selectivity required for trace-level detection in complex matrices like plasma or reaction mixtures.[10]

4.2 Step-by-Step Analytical Protocol

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are required for specific applications.

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation:

-

For reaction monitoring: Dilute an aliquot of the reaction mixture in the mobile phase.

-

For biological matrices (e.g., plasma): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be diluted and injected.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 3.0 mm x 100 mm).[11]

-

Mobile Phase A: Water with 0.1% formic acid (to ensure the analyte is protonated).

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[11]

-

Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity, targeting the m/z of the deprotonated molecule (194.05).[3][10] For higher specificity, Tandem Mass Spectrometry (MS/MS) can be used, monitoring a specific fragmentation transition.

-

-

Data Analysis: Quantify the analyte by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

4.3 Analytical Workflow Diagram

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting. Based on data for closely related phenoxyacetic acid derivatives, this compound should be handled with care.

-

GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[12]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.[12]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[12]

-

Disposal: Dispose of contents/container in accordance with local/regional/national regulations.

-

Conclusion and Future Perspectives

This compound is more than a simple organic molecule; it is a strategically designed building block for modern drug discovery. Its straightforward synthesis, combined with its inherent structural features, makes it an ideal scaffold for developing inhibitors for challenging targets like protein-protein interactions and for creating next-generation selective enzyme inhibitors. Future research will likely focus on expanding the diversity of compound libraries derived from this core, employing combinatorial chemistry and high-throughput screening to uncover novel therapeutic agents for a range of diseases, from cancer to chronic inflammatory conditions. The continued study and application of this versatile compound will undoubtedly contribute to the advancement of medicinal chemistry.

References

-

PubChem. (n.d.). 2-[4-(Carbamoylmethyl)phenoxy]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). [2-(4-bromo-2-carbamoyl-phenoxy)-ethylsulfanyl]-acetic acid. Retrieved from [Link]

-

Gnee. (2025). What are the uses of 2-(2-Carbamoylphenoxy)acetic Acid?. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO4). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Benzoylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1309. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-(4-Carbamoylphenyl)Acetic Acid. Retrieved from [Link]

-

Li, H., et al. (2021). Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(9), 5886-5904. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

-

JETIR. (2021). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 8(6). Retrieved from [Link]

-

Khan, I., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1148-1152. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (2-Carbamoylphenoxy)acetic Acid. Retrieved from [Link]

-

Chemsigma. (n.d.). (4-Carbamoylphenoxy)acetic Acid. Retrieved from [Link]

-

Jahan, M. S., et al. (2011). 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved from [Link]

Sources

- 1. 29936-86-5|this compound|BLD Pharm [bldpharm.com]

- 2. (4-Carbamoylphenoxy)acetic Acid [29936-86-5] | Chemsigma [chemsigma.com]

- 3. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. labsolu.ca [labsolu.ca]

- 5. aablocks.com [aablocks.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-[4-(Carboxymethyl)phenoxy]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gneechem.com [gneechem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. epa.gov [epa.gov]

- 12. 2-[4-(Carbamoylmethyl)phenoxy]acetic acid | C10H11NO4 | CID 17608055 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(4-carbamoylphenoxy)acetic acid" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(4-carbamoylphenoxy)acetic acid

Introduction

This compound is a molecule belonging to the phenoxyacetic acid class of compounds. This scaffold is of significant interest to researchers in drug discovery and materials science due to its presence in various biologically active agents and its potential for forming diverse supramolecular structures.[1][2] The biological and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Understanding these aspects is paramount for predicting its interactions with biological targets, designing derivatives with improved activity, and controlling its solid-state properties.

Molecular Structure

The fundamental structure of this compound, with the molecular formula C9H9NO4, consists of a central phenoxy scaffold substituted at the para position with a carbamoyl group and linked to an acetic acid moiety via an ether linkage.[3]

Key structural features include:

-

Aromatic Core: A benzene ring provides a rigid planar core to the molecule.

-

Ether Linkage: An ether oxygen connects the phenyl ring to the acetic acid side chain, introducing a degree of rotational freedom.

-

Carboxylic Acid Group: A terminal carboxylic acid group (-COOH) which is a key site for hydrogen bonding and potential salt formation.

-

Carboxamide Group: A primary carboxamide group (-CONH2) at the para position, which is also a significant hydrogen bond donor and acceptor.

Below is a two-dimensional representation of the molecular structure.

Caption: Key factors influencing the conformation of this compound.

Based on crystal structures of analogous compounds, we can infer the likely conformational preferences of this compound. For instance, in the crystal structure of 2-[4-(Carboxymethyl)phenoxy]acetic acid, the carboxymethoxy group is nearly coplanar with the benzene ring, while the acetic acid unit is almost perpendicular to it. [4]In contrast, the carboxylic acid moiety in 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid adopts an unexpected conformation due to intramolecular hydrogen bonding. [5]

| Parameter | Predicted Value/State for this compound | Basis of Prediction |

|---|---|---|

| Phenyl Ring | Planar | Inherent aromaticity |

| Carboxymethoxy Group Orientation | Near co-planar with the phenyl ring | Analogy with 2-[4-(Carboxymethyl)phenoxy]acetic acid [4] |

| Acetic Acid Group Orientation | Potentially perpendicular to the phenyl ring | Analogy with 2-[4-(Carboxymethyl)phenoxy]acetic acid [4] |

| Carboxamide Group Orientation | Likely co-planar with the phenyl ring to maximize conjugation | General principles of amide resonance |

| Intramolecular Hydrogen Bonding | Possible between the carboxylic acid proton and the ether oxygen or the amide oxygen | Observation in related structures like 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid [5]|

Methodologies for Conformational Analysis

Given the absence of a published crystal structure for this compound, its conformational properties are best investigated through computational modeling, supported by experimental data from analogous compounds.

Computational Modeling Workflow

A robust computational approach to analyze the conformation of this compound would involve the following steps:

Caption: A typical computational workflow for conformational analysis.

Experimental Protocol: Computational Conformational Analysis

The following protocol outlines a detailed step-by-step methodology for the computational analysis of this compound's conformation. This approach is similar to that used for studying related molecules like (4-Chloro-2-methylphenoxy) acetic acid. [1] Objective: To identify the low-energy conformers of this compound and characterize their geometric parameters.

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Initial Structure Generation:

-

Draw the 2D structure of this compound in a molecular editor.

-

Convert the 2D structure to a 3D structure using a standard molecular mechanics force field (e.g., MMFF94).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface.

-

Identify all unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum.

-

-

Quantum Mechanical Geometry Optimization:

-

For each unique conformer identified in the previous step, perform a full geometry optimization using Density Functional Theory (DFT).

-

A suitable level of theory would be B3LYP with a 6-31G(d,p) basis set, which offers a good balance of accuracy and computational cost for molecules of this size.

-

-

Vibrational Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory used for optimization.

-

Confirm that each optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies.

-

The results of this calculation also provide thermodynamic data, such as the Gibbs free energy.

-

-

Relative Energy and Population Analysis:

-

Calculate the relative energies of all stable conformers.

-

Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to understand their relative contributions to the overall conformational ensemble.

-

-

Structural Analysis:

-

For the low-energy conformers, analyze key geometric parameters, including:

-

Dihedral angles defining the orientation of the side chains.

-

Bond lengths and angles.

-

The presence and geometry of any intramolecular hydrogen bonds.

-

-

Conclusion

The molecular structure of this compound features a rigid aromatic core with flexible ether-linked acetic acid and para-substituted carbamoyl side chains. While a definitive experimental structure is not publicly available, a comprehensive understanding of its conformational preferences can be achieved by drawing analogies from crystallographic data of similar molecules and through the application of robust computational chemistry methods. The conformational landscape is likely governed by the rotational freedom around several key single bonds, with the potential for intramolecular hydrogen bonding playing a crucial role in stabilizing certain conformers. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists working with this compound and related compounds in the fields of drug design and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 2-[4-(Carbamoylmethyl)phenoxy]acetic acid. National Center for Biotechnology Information. Available from: [Link].

-

MOLBASE. [2-(4-bromo-2-carbamoyl-phenoxy)-ethylsulfanyl]-acetic acid. Available from: [Link].

-

Jian-Bo, L., et al. 2-[4-(Carboxymethyl)phenoxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1689. Available from: [Link].

-

Friese, V., et al. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 10):o2894. Available from: [Link].

-

PubChem. 2-[4-[[4-[[4-(Carboxymethoxy)phenyl]carbamoyl]benzoyl]amino]phenoxy]acetic acid. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. 2-(4-Benzoylphenoxy)acetic acid. National Center for Biotechnology Information. Available from: [Link].

-

PubChem. Acetic acid, 2-(4-formylphenoxy)-. National Center for Biotechnology Information. Available from: [Link].

-

El-Sayed, M. A. A., et al. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. 2024;29(6):1305. Available from: [Link].

-

Susithra, G., et al. Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Journal of Pharmacology and Medicinal Chemistry. 2018;2(1):4-17. Available from: [Link].

-

JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. 2024;11(3). Available from: [Link].

-

AA Blocks. 2-(4-Carbamoylphenyl)Acetic Acid. Available from: [Link].

-

Open Research@CSIR-NIScPR. pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Available from: [Link].

Sources

The Pharmacological Potential of 2-(4-carbamoylphenoxy)acetic acid: A Technical Guide for Researchers

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the identification and exploration of novel small molecules with therapeutic potential is a cornerstone of progress. One such molecule, 2-(4-carbamoylphenoxy)acetic acid, presents a compelling case for investigation due to its unique chemical architecture. This compound integrates two privileged pharmacophores: a phenoxyacetic acid core and a carboxamide moiety. The phenoxyacetic acid scaffold is a well-established backbone for a multitude of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and antimicrobial agents.[1] Similarly, the carboxamide group is a frequent feature in approved drugs, contributing to their binding affinity and pharmacological profiles, particularly in anti-infective and anti-cancer therapies.[2]

This technical guide provides an in-depth analysis of the potential biological activities of this compound, drawing upon the known pharmacology of its constituent moieties. We will explore potential mechanisms of action, propose robust experimental workflows for validation, and provide the scientific rationale behind these suggested investigations. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Potential Biological Activities and Mechanistic Hypotheses

The presence of the phenoxyacetic acid and carboxamide groups suggests several avenues of biological activity that warrant investigation.

Anti-inflammatory and Analgesic Potential via COX-2 Inhibition

A significant number of phenoxyacetic acid derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[3]

Mechanistic Hypothesis: this compound may act as a selective COX-2 inhibitor. The acetic acid moiety can mimic arachidonic acid, while the substituted phenoxy ring can interact with the active site of the COX-2 enzyme. The para-substituted carbamoyl group could potentially enhance binding affinity and selectivity for COX-2 over the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

Suggested Experimental Workflow for COX-2 Inhibition

Caption: Experimental workflow to investigate COX-2 inhibitory activity.

Experimental Protocols:

a) In Vitro COX-1/COX-2 Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Prepare a dilution series of the test compound.

-

Incubate the enzymes with the test compound or a reference inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the product (prostaglandin G2) formation according to the kit manufacturer's instructions.

-

Calculate IC50 values and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

b) Carrageenan-Induced Paw Edema Model:

-

Objective: To assess the in vivo anti-inflammatory activity of the compound.

-

Methodology:

-

Administer the test compound or vehicle orally to rodents.

-

After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control.

-

Anticancer Activity through Multiple Potential Pathways

Both the carboxamide and phenoxyacetic acid moieties are present in various anticancer agents.[6][7][8] Carboxamide derivatives have been shown to interact with multiple oncogenic targets.[6][7] Furthermore, a structurally related compound, 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid, has been identified as an inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a key step in the Wnt signaling pathway, which is often dysregulated in cancer.[9]

Mechanistic Hypotheses:

-

Wnt Signaling Inhibition: The compound may disrupt the interaction between β-catenin and BCL9, leading to the downregulation of Wnt target genes and subsequent inhibition of cancer cell proliferation.[9]

-

Aryl Hydrocarbon Receptor (AHR) Modulation: Some carboxamide derivatives are known to be ligands for the AHR.[10] Activation of AHR signaling can influence cell differentiation and may have therapeutic potential in certain cancers.[10]

-

Induction of Apoptosis: Like other phenoxyacetic acid derivatives, the compound might induce oxidative stress and subsequent apoptosis in cancer cells.[11]

Signaling Pathway: Potential Inhibition of Wnt/β-Catenin Signaling

Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocols:

a) Antiproliferative Activity Screening:

-

Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.

-

Methodology:

-

Select a panel of cancer cell lines (e.g., breast, colon, leukemia) and a non-cancerous control cell line.[6]

-

Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Assess cell viability using an MTT or similar colorimetric assay.[6]

-

Calculate the IC50 value for each cell line.

-

b) Wnt Signaling Reporter Assay:

-

Objective: To determine if the compound inhibits Wnt/β-catenin signaling.

-

Methodology:

-

Utilize a cancer cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct.

-

Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).

-

Treat the cells with the test compound.

-

Measure luciferase activity to quantify the level of Wnt signaling.

-

Antidiabetic Potential as a Free Fatty Acid Receptor 1 (FFA1) Agonist

Certain phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[12] FFA1 is a G-protein coupled receptor expressed primarily in pancreatic β-cells, and its activation by free fatty acids potentiates glucose-stimulated insulin secretion.[12] This makes FFA1 an attractive target for the treatment of type 2 diabetes.[12]

Mechanistic Hypothesis: this compound may act as an FFA1 agonist. The carboxylic acid group is a key feature for binding to FFA1, and the substituted phenoxy ring can occupy the hydrophobic pocket of the receptor, leading to its activation and subsequent enhancement of insulin secretion in the presence of elevated glucose levels.

Experimental Workflow for FFA1 Agonism

Caption: Experimental workflow to investigate FFA1 agonistic activity.

Experimental Protocols:

a) Intracellular Calcium Mobilization Assay:

-

Objective: To screen for FFA1 agonistic activity.

-

Methodology:

-

Use a cell line stably expressing human FFA1 (e.g., HEK293 or CHO cells).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the half-maximal effective concentration (EC50).

-

b) Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Objective: To confirm the effect of the compound on insulin secretion from pancreatic β-cells.

-

Methodology:

-

Use a mouse insulinoma cell line (e.g., MIN6) or isolated primary pancreatic islets.

-

Pre-incubate the cells in a low-glucose medium.

-

Stimulate the cells with a high-glucose medium in the presence or absence of the test compound.

-

Collect the supernatant and measure the insulin concentration using an ELISA kit.

-

Antimicrobial and Other Potential Activities

The phenoxyacetic acid scaffold is also associated with a broad range of other biological activities, including:

-

Antibacterial and Antifungal Activity: Various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][13]

-

Anticonvulsant Activity: Some phenoxyacetic acid derivatives have demonstrated potential as anticonvulsant agents by reducing neuroinflammatory cytokines and oxidative stress in the brain.[14]

-

Platelet Aggregation Inhibition: Certain derivatives act as prostacyclin partial agonists, leading to an increase in platelet cAMP levels and inhibition of platelet aggregation.[15]

-

Herbicidal Activity: As analogues of the plant hormone auxin, some phenoxyacetic acids are used as herbicides.[1][16]

Investigation into these potential activities would follow standard pharmacological screening protocols relevant to each therapeutic area.

Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities of this compound, all quantitative data should be summarized in structured tables.

Table 1: Summary of In Vitro Biological Activity

| Assay | Target/Cell Line | Parameter | Result (e.g., IC50/EC50) |

| COX-1 Inhibition | Purified Enzyme | IC50 (µM) | |

| COX-2 Inhibition | Purified Enzyme | IC50 (µM) | |

| COX-2 Selectivity Index | - | - | |

| Antiproliferation | MCF-7 (Breast Cancer) | IC50 (µM) | |

| Antiproliferation | HCT-116 (Colon Cancer) | IC50 (µM) | |

| Antiproliferation | Normal Fibroblasts | IC50 (µM) | |

| FFA1 Agonism | HEK293-hFFA1 | EC50 (µM) |

Conclusion and Future Directions

This compound is a molecule of significant interest, possessing a chemical scaffold that suggests a wide spectrum of potential biological activities. The systematic investigation of its anti-inflammatory, anticancer, and antidiabetic properties, as outlined in this guide, is a logical and promising starting point. The proposed experimental workflows provide a robust framework for elucidating the compound's mechanism of action and therapeutic potential. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The insights gained from such studies will be invaluable in determining the ultimate clinical utility of this and related compounds.

References

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

-

PubChem. (n.d.). 2-(4-Benzoylphenoxy)acetic acid. Retrieved from [Link]

-

Meanwell, N. A., Rosenfeld, M. J., Trehan, A. K., & Seiler, S. M. (1992). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis and Haemostasis, 68(3), 322-327. [Link]

-

Wang, Y., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3563-3568. [Link]

-

Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]

-

PubChem. (n.d.). 2-[4-(Carbamoylmethyl)phenoxy]acetic acid. Retrieved from [Link]

-

Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(11), 5894. [Link]

-

Esser, C., et al. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1709. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

-

Al-Najdawi, M. M., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. International Journal of Molecular Sciences, 26(11), 5894. [Link]

-

Kleszczyńska, H., & Obojska, A. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(16), 4994. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Khan, I., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. [Link]

-

Semantic Scholar. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Retrieved from [Link]

-

Alshaye, N. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

-

El-Darier, S. M., & Youssef, T. M. (2017). The Effect of 2,4-Dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. Journal of Plant Sciences, 5(1), 1-5. [Link]

-

Al-hazam, H. A., et al. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide. Der Pharma Chemica, 6(1), 14-17. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2025). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from [Link]

-

Wang, Z., et al. (2021). Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(9), 5886-5904. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-carbamoylphenoxy)acetic acid: Synthesis, History, and Therapeutic Context

This guide provides a comprehensive technical overview of 2-(4-carbamoylphenoxy)acetic acid, a molecule situated at the intersection of historical therapeutic discoveries and modern drug development. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, historical context, and potential applications of this phenoxyacetic acid derivative. We will explore the rationale behind its structure and potential biological activities, grounded in the broader history of related compounds that have shaped modern pharmacology.

Introduction: The Phenoxyacetic Acid Scaffold - A Legacy of Therapeutic Innovation

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of therapeutic agents. From the early discoveries of auxin-like herbicides such as 2,4-Dichlorophenoxyacetic acid to the development of widely-used pharmaceuticals, this structural motif has proven to be remarkably versatile.[1][2] Its utility stems from its ability to mimic endogenous molecules and interact with a variety of biological targets. The exploration of derivatives of this core structure has led to significant advances in several therapeutic areas, including the development of selective COX-2 inhibitors for inflammation, angiotensin-converting enzyme (ACE) inhibitors for hypertension, and more recently, inhibitors of protein-protein interactions in oncology.[3][4][5]

This compound, the subject of this guide, represents a specific iteration of this scaffold, featuring a carbamoyl group at the para-position of the phenoxy ring. This substitution pattern invites exploration into its potential as a targeted therapeutic agent.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented as a singular breakthrough event. Rather, its existence is a logical step in the systematic exploration of phenoxyacetic acid derivatives by medicinal chemists. The historical context for its development can be understood through the evolution of research in key therapeutic areas where this scaffold has been influential.

The Era of Anti-Inflammatory Drug Discovery

The development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes is a cornerstone of modern medicine.[6] The discovery of two COX isoforms, COX-1 and COX-2, spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] The phenoxyacetic acid scaffold has been explored in this context, with researchers designing molecules to fit the active site of COX-2.[3] The placement of substituents on the phenyl ring is a critical determinant of selectivity and potency.

The Rise of ACE Inhibitors

The discovery of angiotensin-converting enzyme (ACE) inhibitors revolutionized the treatment of hypertension.[4] While the initial leads were derived from snake venom peptides, subsequent research focused on small molecule mimetics.[7] The core pharmacophore of many ACE inhibitors includes a carboxylic acid to chelate the zinc ion in the enzyme's active site, a feature shared by this compound.

Modern Frontiers: Targeting Protein-Protein Interactions

More recently, the phenoxyacetic acid scaffold has been employed in the challenging field of inhibiting protein-protein interactions (PPIs). For instance, derivatives of this structure have been investigated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) interaction, a key target in Wnt signaling-driven cancers.[5] This demonstrates the enduring relevance of this scaffold in addressing contemporary therapeutic challenges.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The following protocol is a plausible and efficient route adapted from established methodologies for related phenoxyacetic acid derivatives.

Proposed Synthetic Pathway

The synthesis commences with the protection of the phenolic hydroxyl group of 4-hydroxybenzamide, followed by etherification with an acetate equivalent, and subsequent deprotection and hydrolysis to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Protection of 4-Hydroxybenzamide

-

To a solution of 4-hydroxybenzamide (1 equivalent) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-